N~1~-(2,5-DIMETHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
N~1~-(2,5-DIMETHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalazinyl moiety, a dimethoxyphenyl group, and a hydrazinecarbothioamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazinecarbothioamide to form the corresponding hydrazone. This intermediate is then reacted with 1-oxo-2(1H)-phthalazinyl acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DIMETHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-(2,5-DIMETHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 2,5-Dimethoxyphenylhydrazinecarbothioamide
- 1-Oxo-2(1H)-phthalazinylhydrazinecarbothioamide
Uniqueness
N~1~-(2,5-DIMETHOXYPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-27-13-7-8-16(28-2)15(9-13)21-19(29)23-22-17(25)11-24-18(26)14-6-4-3-5-12(14)10-20-24/h3-10H,11H2,1-2H3,(H,22,25)(H2,21,23,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSKGSMGEQXOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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